O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride
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Overview
Description
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of O-substituted hydroxylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and subsequent purification steps are likely to be employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other related compounds.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly O-arylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and other transition metal catalysts are often used in O-arylation reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted hydroxylamines .
Scientific Research Applications
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form oximes through nucleophilic addition to carbonyl compounds, followed by dehydration . The molecular targets and pathways involved in these reactions include the formation of tetrahedral intermediates and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
O-methylhydroxylamine: A similar compound with a methyl group instead of a thiophen-2-ylmethyl group.
N-hydroxyphthalimide: Another hydroxylamine derivative with different substituents.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group.
Uniqueness
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is unique due to its specific thiophen-2-ylmethyl substituent, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
39684-29-2 |
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Molecular Formula |
C5H8ClNOS |
Molecular Weight |
165.64 g/mol |
IUPAC Name |
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c6-7-4-5-2-1-3-8-5;/h1-3H,4,6H2;1H |
InChI Key |
HHQRMKABZGABRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CON.Cl |
Origin of Product |
United States |
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